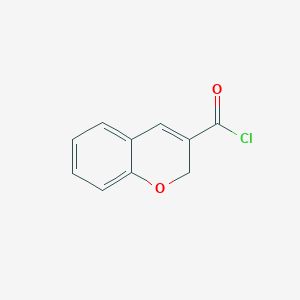

2H-chromene-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-chromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKZPVOAMHWVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380182 | |

| Record name | 2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41873-72-7 | |

| Record name | 2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2H-Chromene-3-Carbonyl Chloride from Salicylaldehyde

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: 2H-chromene-3-carbonyl chloride is a highly reactive and versatile intermediate, pivotal for the synthesis of a diverse array of heterocyclic compounds for pharmaceutical and materials science applications. Its activated carbonyl group serves as a prime handle for introducing amide, ester, and ketone functionalities onto the privileged 2H-chromene scaffold. This guide provides a comprehensive overview of the most efficient and reliable synthetic strategy for preparing this key intermediate starting from the readily available precursor, salicylaldehyde. The recommended pathway is a robust two-step sequence involving an initial Knoevenagel condensation to form 2-oxo-2H-chromene-3-carboxylic acid, followed by conversion to the target acid chloride. This document delineates the strategic and mechanistic rationale behind the selected pathway, provides detailed, field-tested experimental protocols, and offers insights into process optimization and characterization.

Introduction: The Strategic Importance of 2H-Chromene Intermediates

The 2H-chromene (or benzopyran) nucleus is a foundational scaffold in a multitude of biologically active natural products and synthetic drugs.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties. The functionalization of the chromene ring is therefore a central focus in medicinal chemistry for the development of novel therapeutic agents.

This compound, in particular, represents a high-value synthetic building block. The electron-withdrawing nature of the lactone carbonyl at the 1-position enhances the electrophilicity of the acid chloride at the 3-position, making it an exceptionally reactive acylating agent. This allows for facile derivatization with a wide range of nucleophiles, enabling the rapid construction of compound libraries for structure-activity relationship (SAR) studies. This guide focuses on the most practical and scalable synthesis of this intermediate from salicylaldehyde.

Synthetic Strategy: A Two-Step Approach via Knoevenagel Condensation

A direct, single-step conversion of salicylaldehyde to this compound is not well-documented and presents significant chemoselectivity challenges. Therefore, a more robust and logical retrosynthetic analysis points to a two-step pathway.

Retrosynthetic Analysis

The primary disconnection simplifies the target acid chloride to its corresponding carboxylic acid, a stable and readily isolable intermediate. This intermediate, 2-oxo-2H-chromene-3-carboxylic acid (commonly known as coumarin-3-carboxylic acid), can be disconnected further via a Knoevenagel condensation to its constituent precursors: salicylaldehyde and a suitable dicarbonyl C2 synthon, such as Meldrum's acid or diethyl malonate.[2]

Caption: Retrosynthetic pathway for this compound.

Rationale for Pathway Selection

This two-step approach is selected for its reliability, high yields, and operational simplicity.

-

Knoevenagel Condensation: This reaction is a classic and highly efficient method for C-C bond formation. The condensation of salicylaldehyde with an active methylene compound like Meldrum's acid, often under mild, base-catalyzed conditions, proceeds in excellent yields to form the chromene ring system directly.[3][4] Using Meldrum's acid is particularly advantageous as it readily hydrolyzes and decarboxylates under the reaction or workup conditions to yield the desired carboxylic acid, thus avoiding a separate saponification step that would be necessary if using dialkyl malonates.[2]

-

Conversion to Acid Chloride: The transformation of a carboxylic acid to an acid chloride is a standard and high-yielding reaction in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are highly effective for this purpose.[5]

Mechanistic Insights and Causality

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and process optimization.

Mechanism: Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as piperidine. The mechanism proceeds through several key steps:

-

Enolate Formation: The basic catalyst deprotonates the highly acidic methylene group of Meldrum's acid, forming a stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde to form a tetrahedral intermediate.

-

Aldol Addition & Dehydration: The intermediate is protonated to form an aldol-type adduct. This adduct then undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated system.

-

Intramolecular Cyclization (Transesterification): The phenolic hydroxyl group of the salicylaldehyde moiety attacks one of the carbonyl groups of the Meldrum's acid derivative in an intramolecular transesterification reaction.

-

Ring Opening and Decarboxylation: The cyclic Meldrum's acid portion of the new intermediate collapses, eliminating acetone and carbon dioxide to yield the final 2-oxo-2H-chromene-3-carboxylic acid product.

Caption: Simplified mechanism of the Knoevenagel condensation.

Mechanism: Acyl Chloride Formation with Thionyl Chloride

The conversion of the carboxylic acid to the carbonyl chloride with thionyl chloride (SOCl₂) is a classic nucleophilic acyl substitution.

-

The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

This attack leads to the collapse of the tetrahedral intermediate, releasing the final this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. The formation of these gaseous byproducts drives the reaction to completion.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid

This protocol is adapted from established green chemistry methods that provide high yields.[3][6]

-

Reagents & Materials:

-

Salicylaldehyde

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Sodium azide (NaN₃) or piperidine (catalyst)

-

Water (solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask, magnetic stirrer, condenser

-

-

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (e.g., 10 mmol, 1.22 g).

-

Add deionized water (50 mL) to the flask.

-

Add Meldrum's acid (10 mmol, 1.44 g) to the stirring solution.

-

Add a catalytic amount of sodium azide (e.g., 0.5 mmol, 32.5 mg) or piperidine (a few drops). Note: Sodium azide is highly toxic; handle with extreme care.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, a solid precipitate will form within 1-2 hours.

-

After completion (approx. 2-3 hours), collect the solid product by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove any unreacted starting materials and catalyst.

-

Purify the crude product by recrystallization from hot ethanol to yield pure 2-oxo-2H-chromene-3-carboxylic acid as a white crystalline solid.

-

Dry the product in a vacuum oven.

-

Protocol 2: Synthesis of 2-Oxo-2H-chromene-3-carbonyl Chloride

Critical: This reaction must be performed under strictly anhydrous conditions as thionyl chloride reacts violently with water. All glassware must be oven- or flame-dried before use.

-

Reagents & Materials:

-

2-Oxo-2H-chromene-3-carboxylic acid (from Protocol 1)

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask, condenser with a drying tube (CaCl₂), magnetic stirrer, heating mantle

-

-

Step-by-Step Procedure:

-

Place the dried 2-oxo-2H-chromene-3-carboxylic acid (e.g., 5 mmol, 0.95 g) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 10 mL). Alternatively, use an anhydrous solvent like toluene (25 mL) and a smaller excess of SOCl₂ (e.g., 1.5-2.0 equivalents).

-

Add one drop of anhydrous DMF as a catalyst.

-

Fit the flask with a reflux condenser protected by a drying tube leading to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Gently heat the mixture to reflux (for toluene, ~110 °C; for neat SOCl₂, ~76 °C) and maintain for 2-4 hours. The solid carboxylic acid should completely dissolve.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is crucial to use a vacuum pump protected by a cold trap and a base trap.

-

The resulting solid or semi-solid residue is the crude 2-oxo-2H-chromene-3-carbonyl chloride. Due to its reactivity, it is often used immediately in the next synthetic step without further purification. If purification is required, it may be attempted by recrystallization from a non-protic solvent like hexane or by short-path distillation under high vacuum, though this can be challenging.

-

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

| Compound | Typical Yield | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Peaks (cm⁻¹) |

| 2-Oxo-2H-chromene-3-carboxylic Acid | 90-99%[3] | 188-191 | ~8.9 (s, 1H, H-4), 7.4-7.9 (m, 4H, Ar-H), ~12.0 (br s, 1H, COOH) | ~3000 (br, O-H), ~1750 (C=O, lactone), ~1690 (C=O, acid) |

| 2-Oxo-2H-chromene-3-carbonyl Chloride | >95% (crude) | ~110-114 | ~9.1 (s, 1H, H-4), 7.5-8.0 (m, 4H, Ar-H) | ~1790 (C=O, acid chloride), ~1760 (C=O, lactone), No broad O-H |

Experimental Workflow Overview

The entire process can be visualized as a streamlined workflow from starting material to the final reactive intermediate.

Caption: Step-by-step experimental workflow for the synthesis.

References

-

He, L., et al. (2014). Synthesis of Coumarin Derivatives. Journal of Chemical Research, 38(10), 588-591.

-

Valgas, C., et al. (2021). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation. Chemistry & Material Research, 13(1).

-

Kaur, R., et al. (2022). Recent Advances in the Decarboxylative Strategy of Coumarin-3-carboxylic Acid. ChemistrySelect, 7(15), e202200331.

-

Lončarić, M., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules, 10(1), 151.

-

Mphahlele, M. J., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175.

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Synthesis of Coumarin-3-carboxylic Acid. Royal Society of Chemistry.

-

Hooshmand, S. E., et al. (2024). Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: A comprehensive review. Tetrahedron, 157, 134238.

-

Ghamari, N., et al. (2021). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 133(3), 83.

-

Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans).

-

Zarei, A., et al. (2018). Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel condensation. New Journal of Chemistry, 42(10), 7933-7943.

-

Klajbor, P., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10173–10183.

-

Hooshmand, S. E., et al. (2024). Decarboxylation and cross-coupling reactions of coumarin-3-carboxylic acid: A comprehensive review. Tetrahedron, 157, 134238.

-

Vaskevich, A. I., et al. (2015). The Vilsmeier–Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones. Tetrahedron, 71(21), 3436-3442.

-

Reddy, T. S., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366.

-

Fias, S., et al. (2011). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Synthetic Communications, 41(16), 2446-2455.

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2H-Chromene-3-Carbonyl Chloride: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2H-chromene-3-carbonyl chloride, a pivotal reagent in synthetic organic and medicinal chemistry. We will move beyond simple procedural descriptions to explore the underlying principles governing its synthesis, reactivity, and application. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.

Introduction: The Significance of the 2H-Chromene Scaffold

The 2H-chromene ring system, a fusion of a benzene and a 2H-pyran ring, is a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a vast array of natural products and synthetic molecules exhibiting significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] this compound serves as a highly reactive and versatile intermediate, providing a direct gateway to a diverse library of 3-substituted 2H-chromene derivatives, which are crucial for structure-activity relationship (SAR) studies in drug discovery.[6]

PART 1: Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties and origins is fundamental to its effective use. This compound is typically prepared from its corresponding carboxylic acid and is often used immediately due to its reactivity.

Molecular Structure and Properties

The reactivity of this compound is dictated by the acyl chloride moiety attached to the C3 position of the 2H-chromene core.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| Molecular Formula | C₁₀H₇ClO₂ | [8][9] |

| Molecular Weight | 194.61 g/mol | [8][9] |

| CAS Number | 41873-72-7 | [8][9] |

| Appearance | (Typically) Off-white to yellow solid | Inferred |

| Purity | Commonly available at ≥98% | [9] |

Synthetic Pathway

The synthesis of this compound is a two-stage process, beginning with the formation of the parent carboxylic acid, which is then converted to the highly reactive acyl chloride.

Stage 1: Synthesis of 2H-Chromene-3-Carboxylic Acid

Modern synthetic methods provide efficient access to the carboxylic acid precursor. A notable example is the rhodium(III)-catalyzed C-H activation and [3+3] annulation reaction between N-phenoxyacetamides and methyleneoxetanones, which constructs the chromene ring and installs the carboxylic acid group in a single, redox-neutral step.[10] This approach offers high efficiency and broad substrate scope.

Stage 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound

-

Principle: The hydroxyl group of the carboxylic acid is a poor leaving group. Chlorinating agents such as oxalyl chloride or thionyl chloride convert it into a highly reactive intermediate that readily eliminates to form the acyl chloride.[11][12] The use of catalytic dimethylformamide (DMF) accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

Methodology:

-

To a stirred solution of 2H-chromene-5-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (e.g., 2 drops).[11]

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (2.0 equivalents) dropwise to the solution.[11] Causality: This exothermic reaction generates gaseous byproducts (CO, CO₂, HCl); slow addition is crucial for temperature control and safety.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring for the cessation of gas evolution.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS for the formation of the methyl ester.

-

Upon completion, the solvent and excess reagent are removed under reduced pressure.

-

The resulting crude this compound is a highly reactive solid and is typically used in the subsequent reaction step without further purification.[13]

-

PART 2: Reactivity and Mechanistic Insights

The utility of this compound stems directly from the high electrophilicity of its carbonyl carbon.

Core Reactivity: Nucleophilic Acyl Substitution

The carbonyl carbon is rendered significantly electron-deficient by the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[14][15] Furthermore, the chloride ion is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack.[12][16]

The general mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[15]

-

Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the most stable leaving group, which is the chloride ion.[16]

Caption: Reactivity of this compound.

PART 3: Applications in Drug Discovery

The true value of this compound is realized in its application as a building block for potent, biologically active molecules.

Case Study: Selective Estrogen Receptor Degraders (SERDs)

In a recent study, researchers designed and synthesized a novel series of 2H-chromene-3-carbonyl derivatives as SERDs for the treatment of ERα-positive breast cancer. [6]SERDs are a class of drugs that not only block the estrogen receptor but also promote its degradation. [6] The synthetic strategy involved using a 7-hydroxy-2H-chromene-3-carbonyl scaffold, which was likely activated as the carbonyl chloride, to form an amide or ester linkage with a phenyl acrylic acid side chain. [6]The resulting lead compound, XH04, demonstrated potent ERα binding affinity and effectively induced receptor degradation, highlighting the utility of this scaffold in designing targeted cancer therapies. [6]

Caption: Drug discovery workflow utilizing the title reagent.

PART 4: Practical Guidance and Safety

Detailed Protocol: Synthesis of a 2H-Chromene-3-Carboxamide

This protocol provides a self-validating system for a typical amidation reaction.

-

Objective: To synthesize a representative N-substituted-2H-chromene-3-carboxamide.

-

Methodology:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM. Causality: The excess amine and base ensure complete reaction and neutralize the HCl byproduct, preventing side reactions.

-

Reagent Addition: In a separate flask, dissolve the crude this compound (1.0 equivalent) in anhydrous DCM.

-

Reaction: Cool the amine solution to 0 °C. Add the acyl chloride solution dropwise over 15-20 minutes with vigorous stirring. Causality: Slow, cold addition controls the exothermic reaction, minimizing the formation of impurities.

-

Monitoring: After addition, allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting amine and the formation of a new, typically less polar, product spot.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a mild acid (e.g., 5% HCl solution) to remove excess base and amine, followed by saturated NaHCO₃ solution to remove any remaining acid, and finally with brine. Causality: This aqueous work-up purifies the crude product by removing water-soluble reagents and byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Handling and Safety Precautions

-

Corrosivity and Moisture Sensitivity: As an acyl chloride, this compound is corrosive and reacts violently with water and other protic solvents, releasing corrosive HCl gas. [16]* Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) in a cool, desiccated environment to prevent hydrolysis.

Conclusion

This compound is a powerful and highly enabling reagent for chemical synthesis. Its defined reactivity, centered on nucleophilic acyl substitution, provides reliable and efficient access to a wide array of 3-functionalized 2H-chromene derivatives. For researchers in drug discovery and materials science, mastering the synthesis and handling of this intermediate opens the door to novel molecular architectures with significant therapeutic and functional potential. Its continued application is expected to fuel further innovation in these critical fields.

References

- Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry (RSC Publishing).

- Catalytic Synthesis of 2H‑Chromenes. MSU Chemistry.

- Recent Advances on Synthesis of 2H‐Chromenes, and Chromenes Fused Hetrocyclic Compounds. Asian Journal of Organic Chemistry.

- Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology.

- Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.

- 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride. PubChem.

- 2-oxo-2H-chromene-3-carbonyl chloride. ChemNet.

- Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. National Institutes of Health (NIH).

- Synthesis and antioxidant activity of phenoxy chromene carbonyl chloride. Source Not Found.

- Menthyl 2-oxo-2H-chromene-3-carboxylate. National Institutes of Health (NIH).

- This compound. Labsolu.

- Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation. PubMed.

- The Development and Mechanistic Investigation of a Palladium-Catalyzed 1,3- Arylfluorination of Chromenes. The Royal Society of Chemistry.

- CAS 41873-72-7 this compound. BOC Sciences.

- The Versatile Scaffold: Application of Amino-Substituted 2H-Chromenes in Medicinal Chemistry. BenchChem.

- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PubMed Central.

- Nucleophilic attack at the carbonyl carbon. OCLUE - Open Textbook Publishing.

- This compound, min 98%, 1 gram. CP Lab Safety.

- Reactivity of the Carbonyl Group: Mechanisms of Addition. Chemistry LibreTexts.

- Nucleophilic Addition To Carbonyls. Master Organic Chemistry.

- Carbonyl chemistry. University of Leicester.

- What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive?. Quora.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. calpaclab.com [calpaclab.com]

- 10. 2H-Chromene synthesis [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 13. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. le.ac.uk [le.ac.uk]

A Technical Guide to the Spectroscopic Characterization of 2H-Chromene-3-Carbonyl Chloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2H-chromene-3-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed analysis and field-proven insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental spectra for this specific compound are not widely available, this guide presents high-quality predicted data based on established spectroscopic principles and data from closely related analogues.

Introduction

This compound (C₁₀H₇ClO₂) is a reactive acyl chloride derivative of the 2H-chromene heterocyclic system.[3] The chromene scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactivity in subsequent synthetic transformations. This guide will delve into the expected NMR, IR, and MS data, explaining the rationale behind the predicted spectral features and providing standardized protocols for their acquisition.

Synthesis and Sample Preparation

This compound is typically synthesized from its corresponding carboxylic acid, 2H-chromene-3-carboxylic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] The reaction is often performed in an inert solvent like dichloromethane (DCM) or toluene, and may be catalyzed by a small amount of N,N-dimethylformamide (DMF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the chromene ring system. The predicted chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride group and the anisotropic effects of the aromatic ring.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~5.0 | d | ~3.5 |

| H4 | ~7.8 | s | - |

| H5 | ~7.5 | dd | ~7.8, 1.5 |

| H6 | ~7.2 | td | ~7.5, 1.1 |

| H7 | ~7.3 | td | ~7.8, 1.5 |

| H8 | ~7.0 | d | ~8.2 |

-

Rationale for Predictions: The predictions are based on the analysis of similar 2H-chromene and coumarin derivatives.[7][8][9][10][11][12] The methylene protons at the C2 position (H2) are expected to appear as a doublet due to coupling with the vicinal H4 proton, though in some chromene systems this coupling is not well-resolved. The vinylic proton H4 is significantly deshielded by the adjacent carbonyl chloride group and is expected to be a singlet. The aromatic protons (H5-H8) will appear in the aromatic region with multiplicities determined by their coupling with neighboring protons.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is relatively inert and effectively dissolves many organic compounds.[13][14]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using standard acquisition parameters.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~65 |

| C3 | ~130 |

| C4 | ~145 |

| C4a | ~122 |

| C5 | ~129 |

| C6 | ~125 |

| C7 | ~132 |

| C8 | ~117 |

| C8a | ~154 |

| C=O | ~168 |

-

Rationale for Predictions: The chemical shift predictions are based on established ranges for carbons in similar chemical environments.[15][16][17] The carbonyl carbon of the acyl chloride is expected to be the most downfield signal. The sp² hybridized carbons of the aromatic and vinylic systems will appear in the range of 110-160 ppm, while the sp³ hybridized carbon at the C2 position will be found further upfield. The CDCl₃ solvent peak will appear as a triplet at approximately 77.2 ppm.[15]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the central peak of the CDCl₃ triplet at δ 77.23 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group of the acyl chloride.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1770 - 1810 | Strong, Sharp |

| C=C (Aromatic) | 1580 - 1620 | Medium |

| C-O-C (Ether) | 1200 - 1250 | Strong |

| C-Cl | 650 - 800 | Medium |

-

Rationale for Predictions: The carbonyl stretching frequency of acyl chlorides is characteristically high due to the inductive effect of the electronegative chlorine atom.[4][18][19][20] This strong and sharp band is a key diagnostic feature. The spectrum will also show absorptions corresponding to the aromatic C=C stretching and the C-O-C stretching of the chromene ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Due to the reactive and potentially moisture-sensitive nature of acyl chlorides, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 194/196 | [M]⁺˙ (Molecular Ion) | - |

| 159 | [M-Cl]⁺ | Loss of a chlorine radical |

| 131 | [M-Cl-CO]⁺ | Loss of a chlorine radical followed by loss of carbon monoxide |

| 115 | [C₉H₇]⁺ | Further fragmentation |

-

Rationale for Predictions: The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the M and M+2 peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes. The most prominent fragmentation pathway is expected to be the loss of the chlorine radical to form a stable acylium ion.[21] Subsequent loss of carbon monoxide is also a common fragmentation pathway for carbonyl compounds.[22][23][24][25]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as dichloromethane or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source. EI is a common technique for the analysis of relatively small, volatile organic molecules.

-

Data Acquisition: Introduce the sample into the ion source. The molecules will be ionized and fragmented. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Structural and Workflow Diagrams

Caption: Molecular Structure of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.

References

-

Acyl chloride. In: Wikipedia. ; 2024. Accessed January 17, 2026. [Link]

-

Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Accessed January 17, 2026. [Link]

-

How to identify an Acyl Chloride in an IR spectra? Reddit. Published February 26, 2024. Accessed January 17, 2026. [Link]

-

Aromatic part of ¹H NMR spectra of a) chromene 1 (closed forms of... ResearchGate. Accessed January 17, 2026. [Link]

-

Infrared Spectroscopy. Accessed January 17, 2026. [Link]

-

Synthesis and Characterization of 3 - Substituted Coumarin. ResearchGate. Published August 7, 2025. Accessed January 17, 2026. [Link]

-

FT-IR of fatty acyl chlorides. ResearchGate. Accessed January 17, 2026. [Link]

-

2H-Chromene-3-carboxylic acid, 8-methoxy-2-oxo-, [2-(adamantan-1-yloxy)ethyl]amide. SpectraBase. Accessed January 17, 2026. [Link]

-

Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. NIST. Accessed January 17, 2026. [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Published November 15, 2023. Accessed January 17, 2026. [Link]

-

The Development and Mechanistic Investigation of a Palladium-Catalyzed 1,3- Arylfluorination of Chromenes. The Royal Society of Chemistry. Accessed January 17, 2026. [Link]

-

An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Accessed January 17, 2026. [Link]

-

8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride | C11H7ClO4. PubChem. Accessed January 17, 2026. [Link]

-

Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. Accessed January 17, 2026. [Link]

-

Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. Accessed January 17, 2026. [Link]

-

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules. Published online October 20, 2017. Accessed January 17, 2026. [Link]

-

Synthesis and ¹H NMR spectrum of precursor 2H‐1, and its oxidation with... ResearchGate. Accessed January 17, 2026. [Link]

-

The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace. Accessed January 17, 2026. [Link]

- Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier Science, 2005.

-

Mass spectra of Coumarin 120 and 466. ResearchGate. Accessed January 17, 2026. [Link]

-

¹H NMR spectrum (400 MHz, CDCl3) of coumarin 3. ResearchGate. Accessed January 17, 2026. [Link]

-

13C NMR Chemical Shift. Oregon State University. Accessed January 17, 2026. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Accessed January 17, 2026. [Link]

-

This compound, min 98%, 1 gram. CP Lab Safety. Accessed January 17, 2026. [Link]

-

2H-Chromene-3-carboxylic acid, 8-methoxy-2-oxo- (2-trifluoromethylphenyl)amide. Accessed January 17, 2026. [Link]

-

Notes on NMR Solvents. Accessed January 17, 2026. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Published October 8, 2024. Accessed January 17, 2026. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Published January 26, 2023. Accessed January 17, 2026. [Link]

-

15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. YouTube. Published September 20, 2018. Accessed January 17, 2026. [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Published March 19, 2024. Accessed January 17, 2026. [Link]

-

IR spectra in the carbonyl region for (a) W(CO) 4 (h 2-PNN) and (b)... ResearchGate. Accessed January 17, 2026. [Link]

Sources

- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2H-Chromene synthesis [organic-chemistry.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. reddit.com [reddit.com]

- 19. uobabylon.edu.iq [uobabylon.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chemdata.nist.gov [chemdata.nist.gov]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

A Mechanistic Guide to the Synthesis of 2H-Chromene-3-Carbonyl Chloride: Principles and Protocols

Abstract

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The introduction of a 3-carbonyl chloride functional group transforms this core into a highly versatile synthetic intermediate, enabling the facile construction of diverse derivatives such as amides, esters, and ketones. This technical guide provides an in-depth analysis of the predominant synthetic pathway to 2H-chromene-3-carbonyl chloride. It elucidates the underlying reaction mechanisms, explains the rationale behind experimental choices, and furnishes detailed protocols for researchers, chemists, and professionals in drug development. The guide focuses on the two-stage process: the initial formation of the 2H-chromene-3-carboxylic acid precursor via Knoevenagel condensation, followed by its conversion to the target acyl chloride.

Chapter 1: The Strategic Importance of the 2H-Chromene-3-Carbonyl Moiety

The 2H-chromene ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] The strategic placement of a carbonyl chloride at the C3 position provides a reactive electrophilic handle for nucleophilic acyl substitution. This allows for the systematic modification of the chromene core, making this compound a valuable building block in the synthesis of compound libraries for drug discovery. For instance, novel 2H-chromene-3-carbonyl derivatives have been investigated as selective estrogen receptor degraders (SERDs) for applications in breast cancer therapy.[2]

This guide will deconstruct the synthesis into its two logical parts:

-

Part A: Formation of the Core Precursor: The synthesis of 2H-chromene-3-carboxylic acid from readily available starting materials.

-

Part B: Activation to the Acyl Chloride: The conversion of the stable carboxylic acid into the highly reactive this compound.

Chapter 2: Synthesis of the 2H-Chromene-3-Carboxylic Acid Precursor

The most common and efficient route to the 2H-chromene core involves the condensation of a salicylaldehyde derivative with a molecule containing an active methylene group.[3][4] The Knoevenagel condensation, followed by an intramolecular cyclization, is a classic and reliable strategy.[3][5]

The Knoevenagel Condensation and Intramolecular Cyclization Cascade

This pathway begins with the reaction between a substituted salicylaldehyde and malonic acid, typically catalyzed by a mild organic base like piperidine or pyridine.[6]

The overall reaction is as follows: Salicylaldehyde + Malonic Acid → 2-Oxo-2H-chromene-3-carboxylic acid (Coumarin-3-carboxylic acid)

It is important to note that this reaction often yields the coumarin (2-oxo-2H-chromene) derivative. The 2H-chromene can be accessed via modifications or alternative routes, such as the Rhodium(III)-catalyzed C-H activation/[3 + 3] annulation, which directly yields 2H-chromene-3-carboxylic acids.[7][8] However, for the purpose of this guide, we will focus on the more classical and widely accessible Knoevenagel approach, which produces the closely related and often synthetically interchangeable coumarin-3-carboxylic acid, a direct precursor for many applications.

Mechanistic Deep Dive

The reaction proceeds through a multi-step cascade mechanism:

-

Deprotonation: The base (piperidine) deprotonates the α-carbon of malonic acid, generating a highly nucleophilic enolate.

-

Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a carbon-carbon bond.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a stable α,β-unsaturated system.

-

Intramolecular Cyclization (Michael Addition): The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the β-carbon of the unsaturated system. This key ring-forming step establishes the chromene core.

-

Tautomerization & Lactonization: The intermediate tautomerizes, leading to the formation of the stable, conjugated coumarin ring system.

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of coumarin-3-carboxylic acid formation.

Experimental Considerations and Protocol

Rationale for Choices:

-

Base: Piperidine is an effective catalyst because it is basic enough to deprotonate malonic acid but not so strong as to cause undesired side reactions with salicylaldehyde.[6]

-

Solvent: Ethanol is a common choice as it solubilizes the reactants and is easily removed during workup. Refluxing provides the necessary activation energy for the condensation and cyclization steps.[9]

Step-by-Step Protocol: Synthesis of 2-Oxo-2H-chromene-3-carboxylic acid

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add salicylaldehyde (1.0 eq), malonic acid (1.1 eq), and absolute ethanol (50 mL).

-

Catalyst Addition: Add piperidine (0.1 eq) dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-oxo-2H-chromene-3-carboxylic acid.

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic lactone carbonyl stretch (~1720-1740 cm⁻¹) and a carboxylic acid C=O stretch (~1680-1700 cm⁻¹).

Chapter 3: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. It transforms the poor hydroxyl leaving group into an excellent chloride leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[10]

Reagent Selection: Thionyl Chloride (SOCl₂)

Thionyl chloride is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts.[11] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[10][11]

| Reagent | Pros | Cons |

| Thionyl Chloride (SOCl₂) ** | Gaseous byproducts (SO₂, HCl) simplify purification; cost-effective. | Highly corrosive and moisture-sensitive. |

| Oxalyl Chloride ((COCl)₂) ** | More reactive, useful for sensitive substrates; gaseous byproducts. | More expensive; toxic (releases CO). |

| Phosphorus Pentachloride (PCl₅) | Effective reagent. | Solid byproducts (POCl₃) can complicate workup. |

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent, a more potent electrophilic species.[11]

Mechanism of Acyl Chloride Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Activation: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A proton transfer and loss of a chloride ion results in the formation of a reactive chlorosulfite intermediate. This step effectively converts the -OH group into a much better leaving group.

-

Nucleophilic Attack: The chloride ion (released in the previous step) acts as a nucleophile, attacking the carbonyl carbon.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous SO₂ and HCl.[12][13][14]

Caption: Mechanism of acyl chloride formation using SOCl₂.

Self-Validating Experimental Protocol

Critical Safety Note: This reaction must be performed in a well-ventilated fume hood as it releases toxic and corrosive gases (SO₂ and HCl). All glassware must be thoroughly dried to prevent violent reaction of thionyl chloride with water.

Step-by-Step Protocol:

-

Setup: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), place the 2-oxo-2H-chromene-3-carboxylic acid (1.0 eq).

-

Solvent & Reagent: Add excess thionyl chloride (SOCl₂) (3-5 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used.

-

Catalyst: Add a catalytic amount (1-2 drops) of dry DMF.

-

Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The evolution of gas should be observed. The reaction is complete when gas evolution ceases.

-

Purification: Cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next synthetic step due to its reactivity. If required, it can be purified by vacuum distillation or recrystallization.

-

Validation: The formation of the acyl chloride can be confirmed by IR spectroscopy, noting the disappearance of the broad carboxylic acid O-H stretch and a shift of the carbonyl C=O peak to a higher frequency (typically ~1780-1810 cm⁻¹).

Chapter 4: Summary and Conclusion

The formation of this compound is a robust and well-established synthetic sequence that provides access to a key intermediate for chemical and pharmaceutical research. The process hinges on two core transformations: the construction of the chromene ring system via a Knoevenagel condensation pathway, followed by the activation of the resultant carboxylic acid to a highly reactive acyl chloride using thionyl chloride. By understanding the underlying mechanisms and the rationale for reagent and condition selection, researchers can confidently and efficiently synthesize this valuable molecular scaffold for a multitude of applications.

References

- Carboxylic Acid + SOCl2 - ReactionWeb.io. ReactionWeb.io.

-

Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade . Organic Letters, 20(12), 3892–3896. Available at: [Link]

-

Mphahlele, M. J., Maluleka, M. M., & Mahlangu, S. G. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives . Beilstein Journal of Organic Chemistry, 8, 2228–2241. Available at: [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. Available at: [Link]

-

Costa, M., Torres, C., & Sortino, M. (2012). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives . ResearchGate. Available at: [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) . YouTube. Available at: [Link]

-

Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade . Organic Chemistry Portal. Available at: [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids . Chemistry Steps. Available at: [Link]

-

LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides . Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... . ResearchGate. Available at: [Link]

-

Puke, C., & Peifer, C. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate . Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1913–1917. Available at: [Link]

-

de Oliveira, R. B., de Fátima, Â., & de Lima, D. P. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate . Molecules, 16(6), 4814–4823. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans) . Organic Chemistry Portal. Available at: [Link]

-

Chen, L., Zhou, J., & Wang, J. (2021). Synthesis of 2H-chromenes: recent advances and perspectives . Organic & Biomolecular Chemistry, 19(19), 4216–4231. Available at: [Link]

-

Huang, X., et al. (2021). Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation . Bioorganic Chemistry, 109, 104714. Available at: [Link]

-

Al-Zaydi, K. M. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation . Molecules, 9(8), 658–665. Available at: [Link]

-

Bratulescu, G. (2013). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives . Central European Journal of Chemistry, 11(11), 1779-1785. Available at: [Link]

-

Ram, V. J., & Ghorai, P. (2015). Catalytic Synthesis of 2H-Chromenes . ACS Catalysis, 5(4), 2533–2547. Available at: [Link]

-

Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation . Molecules, 3(10), 231-235. Available at: [Link]

-

Al-Zaydi, K. M. (2004). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation . MDPI. Available at: [Link]

Sources

- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted Stilbenes via the Knoevenagel Condensation | MDPI [mdpi.com]

- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. reactionweb.io [reactionweb.io]

- 12. youtube.com [youtube.com]

- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Alchemical Allure of the 2H-Chromene-3-Carbonyl Scaffold: A Technical Guide for Medicinal Chemists

Introduction: In the ever-evolving landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds," demonstrating a remarkable capacity to interact with a diverse array of biological targets. The 2H-chromene nucleus, a bicyclic ether, is a quintessential example of such a scaffold. Its prevalence in a multitude of natural products with significant pharmacological activities has inspired the synthesis of countless derivatives. This in-depth technical guide focuses on a particularly reactive and versatile intermediate: 2H-chromene-3-carbonyl chloride . We will explore its synthesis, reactivity, and its pivotal role in the generation of medicinally relevant derivatives, offering a roadmap for researchers, scientists, and drug development professionals.

The Core Synthon: this compound

The journey into the diverse chemical space of 2H-chromene-3-carbonyl derivatives begins with the synthesis of its foundational precursors. The most common and logical synthetic pathway commences with the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative, leading to the formation of a 2-oxo-2H-chromene-3-carboxylic acid. This carboxylic acid is the immediate precursor to the highly reactive carbonyl chloride.

Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid

A reliable method for the synthesis of 2-oxo-2H-chromene-3-carboxylic acids involves the reaction of salicylaldehyde derivatives with diethyl malonate in the presence of a base like piperidine, followed by hydrolysis of the resulting ester.[1][2]

Experimental Protocol: Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid

-

To a solution of the appropriately substituted salicylaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.2 eq) and a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the ethyl 2-oxo-2H-chromene-3-carboxylate.

-

Filter the solid, wash with water, and dry.

-

For hydrolysis, dissolve the crude ester in a solution of sodium hydroxide in ethanol and reflux for 2-3 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-oxo-2H-chromene-3-carboxylic acid.

-

Filter the solid, wash thoroughly with water, and dry to obtain the pure carboxylic acid.

Activation to the Carbonyl Chloride: A Gateway to Diversity

The conversion of the carboxylic acid to the corresponding carbonyl chloride is a critical activation step, transforming a relatively stable functional group into a highly electrophilic species poised for reaction with a wide range of nucleophiles. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO, CO₂, HCl), which simplifies purification.[1][3][4]

Experimental Protocol: Synthesis of 2-Oxo-2H-chromene-3-carbonyl Chloride [1]

-

Suspend the 2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude 2-oxo-2H-chromene-3-carbonyl chloride is typically used in the next step without further purification due to its high reactivity and moisture sensitivity.

Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid. Using the crude acid chloride directly in the subsequent step minimizes decomposition and maximizes yield.

Derivatization and Medicinal Chemistry Applications

The true synthetic utility of this compound lies in its ability to readily react with various nucleophiles, primarily amines and alcohols, to generate a diverse library of amides and esters. These derivatives have shown significant promise in several therapeutic areas.

Synthesis of 2H-Chromene-3-carboxamide Derivatives

The reaction of this compound with primary or secondary amines is a straightforward and efficient method to produce a wide array of N-substituted 2H-chromene-3-carboxamides.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted-2-oxo-2H-chromene-3-carboxamides [1]

-

Dissolve the desired primary or secondary amine (1.0 - 1.2 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of the crude 2-oxo-2H-chromene-3-carbonyl chloride in the same solvent.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl byproduct.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-oxo-2H-chromene-3-carboxamide.

Workflow for the Synthesis of 2H-Chromene-3-carboxamide Derivatives

Caption: Synthetic workflow from salicylaldehyde to N-substituted-2-oxo-2H-chromene-3-carboxamides.

Therapeutic Targets and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a multitude of biological activities. Here, we highlight three prominent areas: anticancer, carbonic anhydrase inhibition, and monoamine oxidase inhibition.

Anticancer Activity

The 2H-chromene scaffold is a recurring motif in compounds with potent anticancer activity.[2][5] Many derivatives function as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Substitution on the Benzene Ring: Electron-donating groups (e.g., methoxy) at the C6 and C7 positions often enhance anticancer activity.

-

Substitution at the C4 Position: Small alkyl or aryl groups at the C4 position can modulate activity, with some studies showing increased potency.[5]

-

The Amide Moiety: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings are often well-tolerated and can lead to potent compounds. For instance, certain sulfonamide-bearing derivatives have shown significant cytotoxicity against breast cancer cells.[1][5]

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Sulfonamide-chromene | T47D (Breast Cancer) | 8.8 | [1][5] |

| Flavanone-chromene | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 µg/mL | [1] |

| Benzo[h]chromene | Various Cancer Cell Lines | 0.7-3.0 µg/mL | [1] |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for pH regulation in the hypoxic tumor microenvironment and are validated targets for anticancer therapy.[5][7] Certain 2H-chromene derivatives have emerged as selective inhibitors of these isoforms.[7][8]

Mechanism of Action and Signaling Pathway:

CA IX is a transmembrane protein with an extracellular catalytic domain. Its expression is upregulated by hypoxia-inducible factor 1α (HIF-1α).[5][7] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the tumor microenvironment and facilitating tumor cell survival and invasion.[5][7] Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and apoptosis.

Caption: The role of MAO-B in dopamine metabolism and the therapeutic effect of its inhibition.

Structure-Activity Relationship (SAR) for MAO-B Inhibition:

-

The Carboxamide Moiety: The N-phenyl-2-oxo-2H-chromene-3-carboxamide scaffold has been identified as a potent and selective MAO-B inhibitor.

-

Substitution on the N-phenyl Ring: Electron-withdrawing groups, such as fluorine or a methanesulfonyl group, at the 4'-position of the N-phenyl ring can significantly enhance MAO-B inhibitory activity and selectivity. [9]

Conclusion and Future Perspectives

The this compound is a highly valuable and versatile synthon in medicinal chemistry. Its straightforward synthesis and high reactivity provide access to a vast chemical space of derivatives with a wide range of biological activities. The structure-activity relationships discussed herein for anticancer, carbonic anhydrase inhibitory, and MAO-B inhibitory activities provide a solid foundation for the rational design of novel and more potent therapeutic agents. Future research in this area will likely focus on the development of derivatives with improved selectivity, pharmacokinetic properties, and novel mechanisms of action, further cementing the 2H-chromene scaffold's status as a truly privileged structure in drug discovery.

References

-

Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Targeting Carbonic Anhydrase IX Activity and Expression. (2015). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). MDPI. Retrieved January 17, 2026, from [Link]

-

2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Pharmacological activities of chromene derivatives: An overview. (2013). Amrita Vishwa Vidyapeetham. Retrieved January 17, 2026, from [Link]

-

Prediction of new chromene-based inhibitors of tubulin using structure-based virtual screening and molecular dynamics simulation. (2017). CORE. Retrieved January 17, 2026, from [Link]

-

An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration Publishing. Retrieved January 17, 2026, from [Link]

-

Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. (2022). Jetir.org. Retrieved January 17, 2026, from [Link]

-

Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. (2024). Retrieved January 17, 2026, from [Link]

-

2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023). PubMed. Retrieved January 17, 2026, from [Link]

-

Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy. (2025). PubMed. Retrieved January 17, 2026, from [Link]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. (2025). PubMed. Retrieved January 17, 2026, from [Link]

-

Menthyl 2-oxo-2H-chromene-3-carboxylate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. (2014). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Structure-activity relationships (SARs) analysis of 2H-chromene-indeno[1,2-c]pyrazolone derivatives 7a-p. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. (2024). Retrieved January 17, 2026, from [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Org Syn. Retrieved January 17, 2026, from [Link]

-

An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. (2012). Asian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. (2016). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

How to achieve chlorination of carboxylic acid to convert into acid chloride ? (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Need help in converting a carboxylic acid to an acyl chloride. (2015). Reddit. Retrieved January 17, 2026, from [Link]

-

Making acid chlorides from carboxylic acids. (2013). Chemistry Student. Retrieved January 17, 2026, from [Link]

Sources

- 1. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H-Chromene synthesis [organic-chemistry.org]

- 7. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to the Stability and Storage of 2H-Chromene-3-Carbonyl Chloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for 2H-chromene-3-carbonyl chloride. As a highly reactive bifunctional molecule, its utility as an intermediate in pharmaceutical and materials science is contingent upon maintaining its chemical integrity. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the factors governing the shelf-life and reactivity of this valuable synthetic building block.

Introduction: A Profile of Reactivity

This compound is an important heterocyclic compound, valued for its role in the synthesis of a wide array of more complex molecules, including amides, esters, and other functionalized derivatives.[1][2][3] Its structure incorporates two key features that define its chemical behavior: the 2H-chromene core and the highly electrophilic acyl chloride functional group.[4]

-

The Acyl Chloride Group: This functional group is exceptionally reactive towards nucleophiles, making it an excellent acylating agent.[4][5] However, this high reactivity is also its primary liability, rendering the molecule susceptible to degradation by common atmospheric components like water.

-

The 2H-Chromene Scaffold: The chromene ring system is not inert. It possesses a degree of aromaticity and is known to be susceptible to photochemical reactions, which can lead to coloration or decomposition upon exposure to light.[6][7]

Understanding the interplay between these two structural motifs is paramount to preserving the compound's purity and ensuring the success of subsequent synthetic transformations.

Critical Degradation Pathways

The stability of this compound is primarily threatened by three environmental factors: moisture, light, and heat. Each factor initiates a distinct degradation pathway that compromises the purity of the material.

Hydrolysis: The Primary Threat

The most significant and immediate threat to the stability of any acyl chloride is hydrolysis.[8][9] Atmospheric moisture readily attacks the electrophilic carbonyl carbon, leading to a rapid nucleophilic acyl substitution. This reaction is often autocatalytic, as the hydrogen chloride (HCl) byproduct can catalyze further hydrolysis.[5]

The result is the irreversible conversion of the acyl chloride to the corresponding, and significantly less reactive, 2H-chromene-3-carboxylic acid. This degradation not only consumes the desired starting material but also introduces acidic impurities that can complicate subsequent reactions.

Photodegradation: The Chromene's Sensitivity

Chromene derivatives are well-documented for their photochromic properties and susceptibility to photodegradation.[6][10] Exposure to ultraviolet (UV) or even high-intensity visible light can induce ring-opening or other photochemical transformations. This can result in the formation of colored impurities, leading to a yellowing of the material, and a general loss of purity.[6] While specific data on the this compound is limited, the general behavior of the chromene class necessitates stringent protection from light sources.

Thermal Decomposition

At elevated temperatures, acyl chlorides can undergo thermal decomposition.[11] Common pathways include decarbonylation (loss of carbon monoxide) to yield a chlorinated chromene derivative, or elimination reactions that can lead to the formation of ketene-like intermediates.[11] While typically requiring significant heat, long-term storage at ambient or elevated temperatures can lead to a gradual accumulation of thermally-derived impurities.

The following diagram illustrates the primary degradation pathways originating from the parent molecule.